Nateglinide

Description

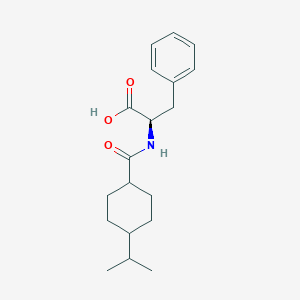

Structure

3D Structure

Propriétés

IUPAC Name |

(2R)-3-phenyl-2-[(4-propan-2-ylcyclohexanecarbonyl)amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27NO3/c1-13(2)15-8-10-16(11-9-15)18(21)20-17(19(22)23)12-14-6-4-3-5-7-14/h3-7,13,15-17H,8-12H2,1-2H3,(H,20,21)(H,22,23)/t15?,16?,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OELFLUMRDSZNSF-OFLPRAFFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCC(CC1)C(=O)NC(CC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1CCC(CC1)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9040687 | |

| Record name | Nateglinide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9040687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Practically insoluble | |

| Record name | Nateglinide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00731 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

105816-04-4, 105816-06-6 | |

| Record name | Nateglinide [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105816044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-((cis-4-(1-Methylethyl)cyclohexyl)carbonyl)-D-phenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105816066 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nateglinide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00731 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nateglinide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9040687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NATEGLINIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41X3PWK4O2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-((CIS-4-(1-METHYLETHYL)CYCLOHEXYL)CARBONYL)-D-PHENYLALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XTM4DQP5S5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Nateglinide's Mechanism of Action on Pancreatic β-Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular mechanism by which Nateglinide, a D-phenylalanine derivative, stimulates insulin (B600854) secretion from pancreatic β-cells. It is intended for an audience with a strong background in cellular biology, pharmacology, and diabetes research.

Core Mechanism: Interaction with the ATP-Sensitive Potassium (K-ATP) Channel

This compound's primary mechanism of action is the closure of the ATP-sensitive potassium (K-ATP) channels in the plasma membrane of pancreatic β-cells.[1][2][3][4][5][6][7] This action is contingent on the presence of functioning β-cells.[8] The K-ATP channel is a hetero-octameric complex composed of four inwardly rectifying potassium channel (Kir6.2) subunits, which form the pore, and four regulatory sulfonylurea receptor 1 (SUR1) subunits.[9][10]

This compound, like sulfonylureas, binds to the SUR1 subunit of the K-ATP channel.[3][11][12] This binding event initiates a cascade of events that culminates in insulin exocytosis. Notably, studies have indicated that the binding site for this compound on SUR1 may overlap with or be allosterically coupled to the binding sites of other insulin secretagogues like repaglinide (B1680517) and tolbutamide.[9] The interaction is characterized by a rapid onset and offset, contributing to this compound's unique "fast on-fast off" effect.[3][13] This rapid dissociation from the SUR1 receptor is a key feature of its pharmacokinetic and pharmacodynamic profile.[3][12][14]

Signaling Pathway of this compound-Induced Insulin Secretion

The binding of this compound to the SUR1 subunit triggers the closure of the K-ATP channel. This leads to a decrease in potassium efflux, causing depolarization of the β-cell membrane. The membrane depolarization, in turn, activates voltage-dependent calcium channels, leading to an influx of extracellular calcium ions (Ca2+).[1][2][6][7] The subsequent rise in intracellular Ca2+ concentration is the primary trigger for the exocytosis of insulin-containing granules, resulting in the release of insulin into the bloodstream.[1][2][7]

The insulinotropic effect of this compound is glucose-dependent, meaning it is more pronounced in the presence of elevated blood glucose levels.[1][2][15] This glucose sensitivity is a crucial aspect of its clinical utility, as it helps to minimize the risk of hypoglycemia, a common side effect of other insulin secretagogues.[1]

Quantitative Data on this compound's Interaction with K-ATP Channels

The following tables summarize key quantitative data from various studies, providing a comparative perspective on this compound's potency and binding characteristics.

Table 1: Inhibition of K-ATP Channels (IC50 Values)

| Compound | Cell Type | IC50 | Reference |

| This compound | Rat β-cells | 7.4 µM | [14][16] |

| This compound | Recombinant Kir6.2/SUR1 | 800 nM | [9][17][18] |

| Repaglinide | Rat β-cells | 5.0 nM | [14] |

| Repaglinide | Recombinant Kir6.2/SUR1 | 21 nM | [17][18] |

| Glibenclamide | Rat β-cells | 16.6 nM | [14] |

Table 2: Competitive Binding to SUR1

| Displacing Ligand | Labeled Ligand | Cell/Membrane Preparation | IC50 / Ki | Reference |

| This compound | [3H]Glibenclamide | RIN-m5F cell membranes | > Glibenclamide, Repaglinide | [12] |

| This compound | [3H]Repaglinide | HEK293 cells (Kir6.2/SUR1) | 0.7 µM | [9][18] |

| Tolbutamide | [3H]Repaglinide | HEK293 cells (Kir6.2/SUR1) | 26 µM | [9][18] |

Table 3: Dose-Dependent Effects on Insulin Secretion

| This compound Dose | Condition | Effect on Insulin Secretion | Reference |

| 10-400 µM | In vitro (BRIN-BD11 cells) | Concentration-dependent increase | [19][20] |

| 60-240 mg | In vivo (Type 2 Diabetes Patients) | Dose-dependent increase | [21][22][23] |

| 120 mg | In vivo (Type 2 Diabetes Patients) | Maximum effective dose in some studies | [22][23] |

Experimental Protocols

Patch-Clamp Electrophysiology for K-ATP Channel Activity

This technique is employed to directly measure the inhibitory effect of this compound on K-ATP channel currents in pancreatic β-cells.

Objective: To determine the concentration-dependent inhibition of K-ATP currents by this compound and to characterize the kinetics of this inhibition.

Methodology:

-

Cell Preparation: Pancreatic β-cells are enzymatically isolated from rats.[16][24]

-

Electrophysiological Recording: The whole-cell configuration of the patch-clamp technique is used to record K-ATP currents.[24]

-

Channel Activation: To measure the inhibitory effects, K-ATP channels are first activated using a channel opener like diazoxide (B193173) (e.g., 100 µM).[14]

-

This compound Application: this compound is applied at various concentrations to the bath solution to determine the dose-response relationship for channel inhibition.

-

Data Analysis: The inhibition of the K-ATP current is measured, and the IC50 value is calculated. The onset and reversal of channel inhibition are also analyzed to determine the kinetics of this compound's action.[12][14]

Radioligand Binding Assays

These assays are used to characterize the binding of this compound to the SUR1 subunit of the K-ATP channel.

Objective: To determine the binding affinity and specificity of this compound for the SUR1 receptor.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells expressing the K-ATP channel, such as RIN-m5F cells or HEK-293 cells transfected with recombinant human SUR1.[12][14]

-

Competitive Binding Experiment:

-

Membranes are incubated with a radiolabeled ligand that binds to SUR1 with high affinity (e.g., [3H]glibenclamide or [3H]repaglinide).[9][12][18]

-

Increasing concentrations of unlabeled this compound are added to compete for binding with the radiolabeled ligand.

-

The amount of bound radioactivity is measured after separating the bound and free radioligand (e.g., by filtration).

-

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value can be used to calculate the inhibitory constant (Ki), which reflects the binding affinity of this compound for the SUR1 receptor.

K-ATP Channel-Independent Effects

While the primary mechanism of this compound is K-ATP channel-dependent, some studies suggest the existence of K-ATP channel-independent effects on insulin secretion, particularly at higher concentrations.[19][20][25] In depolarized cells where K-ATP channels are already inactive, this compound has been shown to evoke insulin secretion.[19][20][25] This suggests that this compound may have additional, albeit less prominent, mechanisms of action that contribute to its overall insulinotropic effect.

Conclusion

This compound is a potent, short-acting insulin secretagogue that exerts its primary effect through the closure of K-ATP channels on pancreatic β-cells. Its unique pharmacological profile, characterized by a rapid onset and short duration of action, is a direct consequence of its kinetic interactions with the SUR1 subunit of the K-ATP channel.[3][12][14] The glucose-dependent nature of its action makes it an effective agent for controlling postprandial hyperglycemia with a reduced risk of hypoglycemia.[1][15] Understanding the detailed molecular mechanisms and the quantitative aspects of its interaction with the β-cell machinery is crucial for the continued development and optimization of therapies for type 2 diabetes.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. youtube.com [youtube.com]

- 3. This compound: A structurally novel, short-acting, hypoglycemic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ClinPGx [clinpgx.org]

- 5. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Articles [globalrx.com]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. drugs.com [drugs.com]

- 9. diabetesjournals.org [diabetesjournals.org]

- 10. Anti-diabetic drug binding site in a mammalian KATP channel revealed by Cryo-EM | eLife [elifesciences.org]

- 11. discovery.researcher.life [discovery.researcher.life]

- 12. Pancreatic beta-cell K(ATP) channel activity and membrane-binding studies with this compound: A comparison with sulfonylureas and repaglinide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. [PDF] The mechanisms underlying the unique pharmacodynamics of this compound | Semantic Scholar [semanticscholar.org]

- 14. Redirecting [linkinghub.elsevier.com]

- 15. Interaction of this compound with K(ATP) channel in beta-cells underlies its unique insulinotropic action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Tissue selectivity of antidiabetic agent this compound: study on cardiovascular and beta-cell K(ATP) channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Differential interactions of this compound and repaglinide on the human beta-cell sulphonylurea receptor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pure.atu.ie [pure.atu.ie]

- 20. Acute and long-term effects of this compound on insulin secretory pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Clinical pharmacokinetics of this compound: a rapidly-absorbed, short-acting insulinotropic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Synergistic effects of this compound and meal administration on insulin secretion in patients with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. academic.oup.com [academic.oup.com]

- 24. Redirecting [linkinghub.elsevier.com]

- 25. Acute and long-term effects of this compound on insulin secretory pathways - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of Nateglinide from D-phenylalanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Nateglinide, an oral anti-diabetic agent, is a D-phenylalanine derivative that effectively lowers blood glucose levels by stimulating insulin (B600854) secretion from the pancreas. Its synthesis is a critical process in its production as a therapeutic agent. This technical guide provides an in-depth overview of the primary synthetic routes for this compound, starting from the chiral precursor D-phenylalanine. The focus is on the chemical transformations, experimental protocols, and quantitative data associated with the synthesis.

Core Synthetic Strategy

The fundamental approach to synthesizing this compound involves the formation of an amide bond between D-phenylalanine and trans-4-isopropylcyclohexanecarboxylic acid. To achieve this, the carboxylic acid group of D-phenylalanine is typically protected as an ester, and the carboxylic acid of trans-4-isopropylcyclohexanecarboxylic acid is activated to facilitate the acylation reaction. The synthesis can be broadly categorized into three key stages:

-

Esterification of D-phenylalanine: The carboxylic acid functionality of D-phenylalanine is protected, most commonly as a methyl ester, to prevent self-reaction and other side reactions during the subsequent acylation step.

-

Activation of trans-4-isopropylcyclohexanecarboxylic acid and Coupling: The trans-4-isopropylcyclohexanecarboxylic acid is converted into a more reactive species, such as an acid chloride or a mixed anhydride, which then readily reacts with the amino group of the D-phenylalanine ester.

-

Hydrolysis: The ester group of the resulting this compound ester is hydrolyzed to yield the final this compound product.

Several variations of this core strategy exist, including "one-pot" procedures that combine multiple steps to improve efficiency and yield.

Quantitative Data Summary

The following table summarizes quantitative data from various reported synthetic methods for this compound, providing a comparative overview of their efficiencies.

| Step | Reactants | Reagents/Catalysts | Solvent(s) | Reaction Time | Temperature | Yield | Purity | Reference |

| Esterification | D-phenylalanine, Methanol (B129727) | Thionyl chloride | Methanol | 12-15 hours | 5-10°C | High | - | [1] |

| Acid Chloride Formation | trans-4-isopropylcyclohexanecarboxylic acid | Thionyl chloride, Organic amide (e.g., DMF) | - | - | 10-60°C | High | Substantially free of cis isomer | [2] |

| Mixed Anhydride and Coupling | trans-4-isopropylcyclohexanecarboxylic acid, D-phenylalanine | Ethyl chloroformate, Triethylamine | Acetone | 1.25 hours | -10°C to -20°C | 44% | >99% (HPLC) | [1] |

| One-Pot Synthesis (Esterification, Coupling, and Hydrolysis) | D-phenylalanine, trans-4-isopropylcyclohexanecarboxylic acid | Thionyl chloride, Methanol, Dehydrating agent (e.g., DCC), Base (e.g., Triethylamine), NaOH | Dichloromethane, Methanol | - | - | - | 99.6% (HPLC) | [3] |

| Hydrolysis | This compound methyl ester | 2.5N NaOH | Methanol | 12 hours | 25-30°C | - | >99.8% (HPLC) | [1] |

Experimental Protocols

Esterification of D-phenylalanine to D-phenylalanine Methyl Ester Hydrochloride

This procedure describes the formation of the methyl ester of D-phenylalanine, a key intermediate in the synthesis of this compound.

Methodology:

-

To a solution of methanol, add D-phenylalanine at room temperature.

-

Cool the mixture to a temperature between 0-30°C (preferably 5-10°C).[1]

-

Slowly add thionyl chloride to the mixture while maintaining the temperature.

-

Stir the reaction mixture for 12-15 hours.[1]

-

After the reaction is complete, the solvent is typically removed under reduced pressure to yield D-phenylalanine methyl ester hydrochloride.

Preparation of trans-4-isopropylcyclohexanecarboxylic Acid Chloride

This protocol outlines the activation of trans-4-isopropylcyclohexanecarboxylic acid to its corresponding acid chloride, a reactive intermediate for the acylation of D-phenylalanine methyl ester.

Methodology:

-

Combine trans-4-isopropylcyclohexanecarboxylic acid with thionyl chloride (approximately 1 to 5 acid equivalents).[2]

-

Add a catalytic amount of an organic amide, such as N,N-dimethylformamide (DMF) (approximately 0.05% to 10% by weight of the acid).[2]

-

Maintain the reaction temperature between 10°C and 60°C.[2]

-

Upon completion of the reaction, the excess thionyl chloride is removed, typically by distillation, to yield trans-4-isopropylcyclohexanecarboxylic acid chloride that is substantially free of its cis isomer.[2]

One-Pot Synthesis of this compound

This method combines the esterification of D-phenylalanine, the coupling with trans-4-isopropylcyclohexanecarboxylic acid, and the final hydrolysis in a single reaction vessel, which can be advantageous for industrial-scale production.

Methodology:

-

Esterification: React D-phenylalanine with a solution of thionyl chloride in a C1-4 alcohol (e.g., methanol) to form the corresponding alkyl ester hydrochloride.[3]

-

Coupling: Directly react the D-phenylalanine alkyl ester hydrochloride with trans-4-isopropylcyclohexanecarboxylic acid in the presence of a dehydrating agent (e.g., N,N'-dicyclohexylcarbodiimide/1-hydroxybenzotriazole) and a base (e.g., triethylamine).[3] This forms the C1-4 alkyl ester of this compound.

-

Hydrolysis: Without isolating the this compound ester, subject the reaction mixture to alkali hydrolysis, for instance, using sodium hydroxide (B78521). This provides the sodium salt of this compound.[3]

-

Acidification: Acidify the reaction mixture with an acid (e.g., hydrochloric acid) to a pH of 2-3 to precipitate this compound.[3]

-

Isolation: Filter the precipitate, wash with water until neutral, and dry to obtain the final this compound product.[3]

Hydrolysis of this compound Methyl Ester

This final step converts the this compound ester intermediate to the active pharmaceutical ingredient, this compound.

Methodology:

-

Dissolve this compound methyl ester in methanol at room temperature.[1]

-

Add a 2.5N solution of sodium hydroxide dropwise over 30 minutes, maintaining the temperature at 25 to 30°C.[1]

-

Stir the reaction mixture for 12 hours.[1]

-

Distill the reaction mass under reduced pressure to remove the solvent.[1]

-

Acidify the obtained residue to a pH of 2-3 with hydrochloric acid to precipitate this compound.[1]

-

Stir the mixture for an additional hour.[1]

-

Isolate the solid by filtration, wash with deionized water until a neutral pH is achieved, and dry the product at 80°C.[1]

Visualizations

Synthetic Workflow of this compound

References

- 1. WO2004018408A1 - Synthesis and purification of this compound - Google Patents [patents.google.com]

- 2. WO2004005240A1 - Process for preparing this compound and intermediates thereof - Google Patents [patents.google.com]

- 3. US8658821B2 - Process for the preparation of this compound - Google Patents [patents.google.com]

Nateglinide Derivatives and Their Hypoglycemic Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of nateglinide, a D-phenylalanine derivative belonging to the meglitinide (B1211023) class of oral hypoglycemic agents, and its derivatives. This compound is utilized in the management of type 2 diabetes mellitus, where it stimulates insulin (B600854) secretion from pancreatic β-cells.[1][2] This document details its mechanism of action, the structure-activity relationships of its analogues, relevant experimental protocols for assessing hypoglycemic activity, and quantitative data from various studies.

Mechanism of Action: Stimulating Insulin Secretion

This compound exerts its therapeutic effect by modulating the ATP-sensitive potassium (K-ATP) channels in pancreatic β-cells.[1][3][4] These channels are crucial for coupling the cell's metabolic state to its electrical activity and, consequently, to insulin secretion.[5][6][7]

The β-cell K-ATP channel is an octameric protein complex composed of four inwardly rectifying potassium channel (Kir6.2) subunits that form the pore, and four regulatory sulfonylurea receptor 1 (SUR1) subunits.[6][8] this compound binds to the SUR1 subunit, leading to the closure of the K-ATP channel.[3][8] This inhibition of potassium efflux causes depolarization of the β-cell membrane. The change in membrane potential activates voltage-gated calcium channels, resulting in an influx of calcium ions (Ca2+).[1][9] The subsequent rise in intracellular calcium concentration triggers the exocytosis of insulin-containing granules, releasing insulin into the bloodstream.[1]

Notably, this compound has a rapid onset and short duration of action, which allows it to mimic the physiological pattern of post-meal insulin release and helps to control postprandial glucose excursions with a reduced risk of hypoglycemia compared to longer-acting agents.[1][3][4][10]

Structure-Activity Relationship (SAR) and Derivatives

The hypoglycemic activity of this compound is intrinsically linked to its specific chemical structure, which consists of a D-phenylalanine moiety connected to a trans-4-isopropylcyclohexanecarboxylic acid group.[11] Studies on this compound and related compounds have highlighted key structural features for activity:

-

Chirality: The D-enantiomer of phenylalanine is significantly more potent than the L-enantiomer.[12]

-

Cyclohexyl Ring: The trans-conformation of the isopropyl group on the cyclohexyl ring is crucial for activity; the cis-isomer is inactive.[12]

-

Binding Site: this compound binds to a site on the SUR1 subunit that is distinct from that of some sulfonylureas but shares common interaction points with others like tolbutamide.[13][14] Specifically, the serine residue at position 1237 of SUR1 has been identified as a critical interaction point for this compound's inhibitory action.[13][14]

While extensive public data on a wide range of this compound derivatives is limited, SAR studies on related structures like mitiglinide (B115668) and other insulin secretagogues provide insights.[15][16] Modifications generally focus on the acyl group and the amino acid moiety to optimize potency, selectivity, and pharmacokinetic properties. The core principle remains the precise spatial arrangement of hydrophobic and hydrogen-bonding groups to interact effectively with the SUR1 binding pocket.[16]

Quantitative Data on Hypoglycemic Activity

The efficacy of this compound has been quantified in various in vitro and in vivo models.

Table 1: In Vitro Activity of this compound

| Parameter | Cell/System | Value | Reference |

| K-ATP Channel Inhibition (IC₅₀) | Recombinant Kir6.2/SUR1 channels | 800 nmol/L | [14] |

| Insulin Secretion Stimulation | BRIN-BD11 cells (1.1 mM Glucose) | Concentration-dependent (10–400 µM) | [8] |

| [³H]repaglinide Displacement (IC₅₀) | Wild-type Kir6.2/SUR1 channels | 0.7 µmol/L | [14] |

Table 2: In Vivo Hypoglycemic Effects of this compound

| Study Population | Dose | Key Finding | Reference |

| Type 2 Diabetic Patients | 120 mg (single dose) | Glucose nadir of 4.4 +/- 0.3 mmol/L after hyperglycemic clamp. Less hypoglycemic potential than glyburide (B1671678). | [17] |

| Streptozotocin-induced Diabetic Rats | 15 mg/kg (oral) | Significant reduction in blood glucose levels over 24 hours compared to control. | [18][19] |

| Rats with Acute Peripheral Inflammation | Intravenous | Potentiated and more persistent hypoglycemic effect compared to control rats. | [20] |

| Prediabetic Population with IGT | 30, 60, 120 mg (before meals for 8 weeks) | Dose-dependent improvement in early insulin secretion and control of postprandial glucose excursions. | [21] |

Experimental Protocols

Detailed methodologies are crucial for the evaluation of this compound derivatives. Below are standard protocols for key experiments.

In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay measures the ability of a compound to stimulate insulin release from pancreatic β-cell lines (e.g., INS-1, MIN-6, EndoC-βH1) at varying glucose concentrations.

Methodology:

-

Cell Culture: Culture INS-1E cells in RPMI-1640 medium supplemented with 10% FBS, 11 mM glucose, and other required components under standard conditions (37°C, 5% CO₂).[22][23] Seed cells in 12- or 24-well plates to achieve ~80-90% confluency on the day of the experiment.[24]

-

Pre-incubation (Starvation): Gently wash the cells twice with a Krebs-Ringer Bicarbonate buffer (KRBH) containing low glucose (e.g., 2.5-2.8 mM) or no glucose.[23][24] Then, pre-incubate the cells in the same low-glucose KRBH buffer for 1-2 hours at 37°C to allow them to return to a basal state of insulin secretion.[24][25]

-

Stimulation: Discard the pre-incubation buffer. Add fresh KRBH buffer containing:

-

Incubation: Incubate the plates for a defined period (e.g., 40 minutes to 2 hours) at 37°C.[23][24]

-

Sample Collection: Collect the supernatant (the KRBH buffer) from each well. Centrifuge to remove any detached cells and store at -20°C or -80°C until analysis.[22][23]

-

Insulin Quantification: Measure the insulin concentration in the collected supernatants using an ELISA (Enzyme-Linked Immunosorbent Assay) or HTRF (Homogeneous Time-Resolved Fluorescence) assay kit.[24][26]

-

Normalization: After collecting the supernatant, lyse the cells in the wells to determine the total protein or DNA content. Normalize the amount of secreted insulin to the total protein/DNA content to account for variations in cell number.[22]

In Vivo Hypoglycemic Activity in Diabetic Animal Models

This protocol assesses the blood glucose-lowering effect of this compound derivatives in a live animal model of type 2 diabetes.

Methodology:

-

Animal Model Induction: Use adult male rats (e.g., Wistar or Sprague-Dawley). Induce diabetes with a single intraperitoneal injection of streptozotocin (B1681764) (STZ). After ~72 hours, measure blood glucose levels; rats with fasting blood glucose >250 mg/dL are considered diabetic and selected for the study.[18]

-

Acclimatization: Allow the animals to acclimatize for at least one week before the experiment. House them in standard conditions with free access to food and water.

-

Grouping and Dosing: Divide the diabetic rats into groups (n=6-8 per group):

-

Group I: Diabetic Control (Vehicle only).

-

Group II: Positive Control (e.g., this compound, 15 mg/kg).

-

Group III, IV, etc.: Test Groups (this compound derivatives at various doses).

-

-

Drug Administration: Administer the vehicle, this compound, or test compounds orally (via gavage).[18]

-

Blood Sampling: Collect blood samples from the tail vein or retro-orbital plexus at baseline (0 hours) and at specific time points post-administration (e.g., 1, 2, 4, 8, 12, and 24 hours).[18]

-

Glucose Measurement: Measure the blood glucose concentration immediately using a calibrated glucometer.[18]

-

Data Analysis: Calculate the percentage reduction in blood glucose at each time point compared to the baseline. Analyze the data using appropriate statistical methods (e.g., ANOVA) to compare the effects of the test compounds with the control and this compound groups.

Receptor Binding Assay

This assay determines the binding affinity of test compounds to the SUR1 subunit of the K-ATP channel, typically through competitive displacement of a radiolabeled ligand.

Methodology:

-

Membrane Preparation: Use a cell line (e.g., HEK293) stably expressing recombinant human Kir6.2/SUR1 channels.[13][14] Homogenize the cells and prepare a crude membrane fraction through differential centrifugation.

-

Binding Reaction: In a microtiter plate, combine the cell membranes, a radiolabeled ligand with known high affinity for SUR1 (e.g., [³H]repaglinide or [³H]glibenclamide), and varying concentrations of the unlabeled test compound (competitor).[13][14]

-

Incubation: Incubate the mixture for a sufficient time at a controlled temperature (e.g., room temperature) to allow the binding to reach equilibrium.

-

Separation: Rapidly separate the membrane-bound radioligand from the free radioligand using vacuum filtration through glass fiber filters. The filters will trap the membranes while allowing the unbound ligand to pass through.

-

Quantification: Wash the filters to remove non-specific binding. Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that displaces 50% of the specific binding of the radiolabeled ligand). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. youtube.com [youtube.com]

- 3. The mechanisms underlying the unique pharmacodynamics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. KATP channels and islet hormone secretion: new insights and controversies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. diabetesjournals.org [diabetesjournals.org]

- 7. Exploring the Pathophysiology of ATP-Dependent Potassium Channels in Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Acute and long-term effects of this compound on insulin secretory pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound: A structurally novel, short-acting, hypoglycemic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound | C19H27NO3 | CID 5311309 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. diabetesjournals.org [diabetesjournals.org]

- 14. Differential interactions of this compound and repaglinide on the human beta-cell sulphonylurea receptor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Structural Insights Into the High Selectivity of the Anti-Diabetic Drug Mitiglinide - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and structure-activity relationship study of antidiabetic penta-O-galloyl-D-glucopyranose and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Hypoglycemic potential of this compound versus glyburide in patients with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Development and in vitro/in vivo evaluation of controlled release provesicles of a this compound–maltodextrin complex - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Development and in vitro/in vivo evaluation of controlled release provesicles of a this compound-maltodextrin complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. An Underlying Mechanism for the Altered Hypoglycemic Effects of this compound in Rats with Acute Peripheral Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. This compound - Page 2 [medscape.com]

- 22. In vitro Characterization of Insulin−Producing β-Cell Spheroids - PMC [pmc.ncbi.nlm.nih.gov]

- 23. In Vitro Assays to Identify Metabolism-Disrupting Chemicals with Diabetogenic Activity in a Human Pancreatic β-Cell Model - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

Beyond the K-ATP Channel: An In-depth Technical Guide to the Molecular Targets of Nateglinide

For Researchers, Scientists, and Drug Development Professionals

Nateglinide, a D-phenylalanine derivative, is a rapid-acting insulin (B600854) secretagogue primarily known for its therapeutic effect in type 2 diabetes through the closure of ATP-sensitive potassium (K-ATP) channels in pancreatic β-cells. However, a growing body of evidence reveals that its molecular interactions extend beyond this primary target, influencing a variety of cellular processes through K-ATP channel-independent mechanisms. This technical guide provides a comprehensive overview of these alternative molecular targets, summarizing key quantitative data, detailing experimental methodologies, and illustrating the involved signaling pathways.

K-ATP Channel-Independent Effects on Insulin and Glucagon-Like Peptide-1 (GLP-1) Secretion

While the principal mechanism of this compound-induced insulin secretion involves the inhibition of the SUR1 subunit of the K-ATP channel, studies have demonstrated its ability to stimulate insulin release even under depolarizing conditions where K-ATP channels are inactive. This suggests direct or indirect interactions with the exocytotic machinery or other intracellular signaling molecules.

Furthermore, this compound has been shown to directly stimulate the secretion of GLP-1 from intestinal L-cells, an effect that is independent of K-ATP channel activity and contributes to its overall glucose-lowering efficacy.

Transient Receptor Potential (TRP) Channels in Intestinal L-Cells

A significant K-ATP channel-independent target of this compound appears to be a member of the Transient Receptor Potential (TRP) channel family in intestinal L-cells. This compound stimulates GLP-1 release from the human intestinal L-cell line (NCI-H716) in a concentration-dependent manner, an effect that is notably inhibited by the TRP channel antagonist, capsazepine.[1] This suggests that this compound may directly or indirectly activate a specific TRP channel subtype, leading to an influx of calcium and subsequent GLP-1 exocytosis.

Signaling Pathway for this compound-Induced GLP-1 Secretion

References

In Vitro Characterization of Nateglinide's Effect on Insulin Secretion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of Nateglinide, a non-sulfonylurea insulin (B600854) secretagogue of the meglitinide (B1211023) class. This compound is a D-phenylalanine derivative used in the management of type 2 diabetes mellitus to control postprandial hyperglycemia.[1][2][3] Its efficacy stems from a rapid and short-acting stimulation of insulin secretion from pancreatic β-cells.[1][2][4] This document details the molecular mechanisms of action, presents key quantitative data from in vitro studies, outlines detailed experimental protocols, and provides visual representations of the critical pathways and workflows.

Molecular Mechanism of Action

This compound's primary mechanism for stimulating insulin secretion is dependent on functioning pancreatic β-cells.[5] It exerts its effect through a well-defined signaling pathway initiated at the plasma membrane, with evidence also suggesting secondary, intracellular routes of action.

Primary Pathway: K-ATP Channel-Dependent Signaling

The canonical pathway for this compound-induced insulin secretion involves its interaction with the ATP-sensitive potassium (K-ATP) channels on the pancreatic β-cell membrane.[4][6][7]

-

Binding to SUR1: this compound binds to the sulfonylurea receptor 1 (SUR1), the regulatory subunit of the K-ATP channel complex.[1][2][8] Studies suggest that this compound shares a common point of interaction on the SUR1 subunit with the sulfonylurea tolbutamide, specifically involving the serine 1237 residue.[9][10]

-

K-ATP Channel Closure: This binding event leads to the closure of the K-ATP channel pore, which is formed by the Kir6.2 subunit.[2][6]

-

Membrane Depolarization: The closure of these channels reduces the outward flow of potassium ions, causing the β-cell membrane to depolarize.[4][6]

-

Calcium Influx: The change in membrane potential triggers the opening of voltage-dependent calcium channels (VDCCs).[4][6]

-

Insulin Exocytosis: The subsequent influx of extracellular calcium ions (Ca2+) increases the intracellular calcium concentration, which is the primary trigger for the exocytosis of insulin-containing granules.[4][11]

A key characteristic of this compound is its unique "fast on-fast off" kinetic profile. It binds to the SUR1 receptor rapidly and also dissociates extremely quickly, within seconds.[1][2] This results in a rapid and short-lived insulin secretory response, mimicking the physiological early-phase insulin release that is often impaired in type 2 diabetes.[1][2]

K-ATP Channel-Independent Signaling

Emerging evidence suggests that this compound may also stimulate insulin secretion through mechanisms independent of the plasma membrane K-ATP channel.[12][13][14] This secondary pathway is thought to involve the mobilization of intracellular calcium stores.

Studies using MIN6 cells and HEK293 cells expressing ryanodine (B192298) receptors have shown that this compound can induce an increase in intracellular Ca2+ even in the absence of extracellular calcium or in the presence of K-ATP channel openers (like diazoxide) or VDCC blockers.[15][16] This effect is attributed to this compound's ability to activate ryanodine receptor (RyR1) Ca2+ release channels on the endoplasmic reticulum (ER), leading to the release of stored calcium into the cytoplasm.[15][16]

Quantitative Data on this compound's In Vitro Effects

The following tables summarize key quantitative data, comparing this compound with other common insulin secretagogues.

Table 1: Comparative Potency for Inhibition of K-ATP Channels

| Compound | Cell Type / System | IC₅₀ | Reference(s) |

| This compound | Rat β-cells | ~7 µmol/L | [9] |

| Recombinant human Kir6.2/SUR1 | 800 nmol/L | [9] | |

| Repaglinide (B1680517) | Rat β-cells | High-affinity block | [9] |

| Recombinant human Kir6.2/SUR1 | 21 nmol/L | [9] | |

| Glibenclamide | Rat β-cells | Higher potency than this compound | [17][18] |

Table 2: Comparative Kinetics of K-ATP Channel Inhibition

| Compound | Onset of Inhibition | Reversal of Inhibition (Off-Rate) | Reference(s) |

| This compound | Rapid; comparable to Glibenclamide | Very rapid; faster than Glibenclamide and Repaglinide | [2][17][18] |

| Repaglinide | Slower than this compound | Slower than this compound | [2][17][18] |

| Glibenclamide | Rapid; comparable to this compound | Slower than this compound | [2][17][18] |

Table 3: Dose-Dependent Stimulation of Insulin Secretion

| Compound | Cell Line | Glucose Concentration | This compound Concentration | Effect on Insulin Secretion | Reference(s) |

| This compound | BRIN-BD11 | 1.1 mM (non-stimulatory) | 10 - 400 µM | Concentration-dependent increase | [12][13] |

| This compound | BRIN-BD11 | 30 mM | 200 µM | Increased insulinotropic response | [12][13] |

| This compound | BRIN-BD11 (depolarized) | 5.6 - 30.0 mM | 50 - 200 µM | Evoked K-ATP channel-independent secretion | [12][13] |

Table 4: Competitive Binding Affinity for the SUR1 Receptor

| Competing Ligand | Radioligand | Cell Membrane Source | IC₅₀ / Kᵢ | Reference(s) |

| This compound | [³H]Glibenclamide | RIN-m5F cells | Lower affinity than Glibenclamide, Repaglinide | [17] |

| This compound | [³H]Repaglinide | Recombinant human Kir6.2/SUR1 | IC₅₀ = 0.7 µmol/L | [9] |

| Repaglinide | [³H]Glibenclamide | RIN-m5F cells | Higher affinity than this compound | [17] |

| Glibenclamide | [³H]Glibenclamide | RIN-m5F cells | Highest affinity | [17] |

Detailed Experimental Protocols

This section provides standardized protocols for the key in vitro assays used to characterize this compound's effects.

Pancreatic Islet Isolation (Rodent Model)

-

Objective: To isolate viable pancreatic islets for secretion or electrophysiology studies.

-

Materials: Collagenase P solution, Hanks' Balanced Salt Solution (HBSS), RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, density gradient medium (e.g., Histopaque-1077), sterile surgical instruments.

-

Procedure:

-

Euthanize a rodent (e.g., mouse or rat) according to approved animal care protocols.

-

Expose the pancreas and cannulate the common bile duct.

-

Perfuse the pancreas via the bile duct with cold Collagenase P solution until fully distended.

-

Excise the pancreas and incubate in a water bath at 37°C for a specified time (e.g., 10-15 minutes) to allow for tissue digestion.

-

Stop the digestion by adding cold HBSS supplemented with FBS.

-

Mechanically disrupt the digested tissue by gentle shaking.

-

Wash and filter the cell suspension through a sterile mesh to remove undigested tissue.

-

Purify the islets from acinar and other cells using a density gradient centrifugation.

-

Collect the islet-rich layer, wash with culture medium, and hand-pick clean islets under a stereomicroscope.

-

Culture the isolated islets overnight in RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 5.5-10 mM glucose) at 37°C and 5% CO₂ to allow for recovery.[19][20]

-

Insulin Secretion Assays (Static Incubation)

-

Objective: To quantify insulin released from islets or β-cell lines in response to this compound under various glucose conditions.

-

Materials: Isolated islets or cultured β-cells (e.g., INS-1E, BRIN-BD11), Krebs-Ringer Bicarbonate HEPES buffer (KRBH), bovine serum albumin (BSA), glucose, this compound stock solution, insulin immunoassay kit (ELISA or RIA).

-

Procedure:

-

Pre-incubation: Place size-matched groups of islets (e.g., 10-20 islets per replicate) or a known number of cells into microfuge tubes or plates. Pre-incubate them in KRBH buffer with a low, non-stimulatory glucose concentration (e.g., 1-3 mM) for 30-60 minutes at 37°C to establish a basal secretion rate.[21]

-

Incubation: Carefully remove the pre-incubation buffer. Add fresh KRBH buffer containing the desired experimental conditions:

-

Basal (low glucose)

-

Stimulatory (high glucose, e.g., 16.7-20 mM)

-

Test (low or high glucose + varying concentrations of this compound)

-

-

Incubate for a defined period (e.g., 40-60 minutes) at 37°C.[21]

-

Sample Collection: At the end of the incubation, collect the supernatant (which contains the secreted insulin) and place it on ice.[21]

-

Insulin Quantification: Measure the insulin concentration in the collected supernatant using a validated ELISA or RIA kit according to the manufacturer's instructions.[22]

-

Data Normalization: Insulin secretion can be normalized to the total insulin content (measured after lysing the cells/islets) or total protein content.

-

Electrophysiology (Whole-Cell Patch-Clamp)

-

Objective: To directly measure the effect of this compound on K-ATP channel currents in single β-cells.

-

Materials: Isolated β-cells, patch-clamp rig (amplifier, micromanipulator, microscope), borosilicate glass capillaries for pipettes, extracellular and intracellular (pipette) solutions.

-

Procedure:

-

Cell Preparation: Prepare a single-cell suspension from isolated islets by gentle enzymatic and mechanical dissociation. Plate the cells on glass coverslips.

-

Pipette Preparation: Pull glass capillaries to create micropipettes with a resistance of 3-7 MΩ when filled with intracellular solution. The intracellular solution should be ATP-free or have a low ATP concentration to ensure K-ATP channels are open.

-

Seal Formation: Under the microscope, approach a single, healthy β-cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, achieving the whole-cell configuration. This allows electrical access to the entire cell.

-

Current Recording: Clamp the cell membrane potential at a fixed voltage (e.g., -70 mV). Record the baseline whole-cell K-ATP current.

-

Drug Application: Perfuse the cell with an extracellular solution containing this compound at various concentrations. Record the resulting inhibition of the K-ATP current.

-

Washout: Perfuse with a drug-free solution to observe the reversal of the channel block, which is characteristic of this compound's rapid off-rate.[17][23]

-

Intracellular Calcium ([Ca²⁺]i) Measurement

-

Objective: To measure changes in intracellular free calcium concentration in response to this compound.

-

Materials: Isolated islets or β-cells, fluorescent Ca2+ indicator dye (e.g., Fura-2 AM or Fura-PE3), imaging buffer (e.g., KRBH), fluorescence microscopy system with a perfusion chamber.

-

Procedure:

-

Dye Loading: Incubate islets or cells plated on glass coverslips with a membrane-permeant form of the Ca2+ indicator (e.g., 2 µM Fura-PE3 AM) for a specified time (e.g., 2 hours) at 37°C.[19]

-

Washing: Wash the cells with imaging buffer to remove excess extracellular dye.

-

Imaging: Mount the coverslip in a perfusion chamber on the microscope stage. Continuously perfuse with imaging buffer containing a basal glucose concentration.

-

Baseline Recording: Record the baseline fluorescence ratio (e.g., 340/380 nm excitation for Fura-2) for several minutes.

-

Stimulation: Switch the perfusion solution to one containing this compound and/or high glucose and continue to record the fluorescence changes.

-

Data Analysis: Convert the fluorescence ratio changes over time to intracellular Ca2+ concentrations using appropriate calibration methods. The increase in the ratio corresponds to an increase in [Ca²⁺]i.[19]

-

References

- 1. This compound: A structurally novel, short-acting, hypoglycemic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The mechanisms underlying the unique pharmacodynamics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development and in vitro/in vivo evaluation of controlled release provesicles of a this compound–maltodextrin complex - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. drugs.com [drugs.com]

- 6. ClinPGx [clinpgx.org]

- 7. A Review on Impact of this compound on Postprandial Glycemia, Insulin Secretion, and Cardiovascular Risk in Type 2 Diabetes Mellitus - medtigo Journal [journal.medtigo.com]

- 8. SUR1 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]

- 9. diabetesjournals.org [diabetesjournals.org]

- 10. researchgate.net [researchgate.net]

- 11. Effect of insulinotropic agent this compound on Kv and Ca(2+) channels in pancreatic beta-cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pure.atu.ie [pure.atu.ie]

- 13. Acute and long-term effects of this compound on insulin secretory pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Acute and long-term effects of this compound on insulin secretory pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 15. jstage.jst.go.jp [jstage.jst.go.jp]

- 16. This compound and mitiglinide, but not sulfonylureas, induce insulin secretion through a mechanism mediated by calcium release from endoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Pancreatic beta-cell K(ATP) channel activity and membrane-binding studies with this compound: A comparison with sulfonylureas and repaglinide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Redirecting [linkinghub.elsevier.com]

- 19. diabetesjournals.org [diabetesjournals.org]

- 20. benchchem.com [benchchem.com]

- 21. In Vitro Assays to Identify Metabolism-Disrupting Chemicals with Diabetogenic Activity in a Human Pancreatic β-Cell Model - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Recent Advances in In-Vitro Assays for Type 2 Diabetes Mellitus: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Interaction of this compound with K(ATP) channel in beta-cells underlies its unique insulinotropic action - PubMed [pubmed.ncbi.nlm.nih.gov]

Nateglinide's Glucose-Dependent Insulinotropic Mechanism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nateglinide, a D-phenylalanine derivative, is a rapid-acting insulin (B600854) secretagogue used in the management of type 2 diabetes mellitus. Its clinical efficacy is characterized by a targeted reduction in postprandial hyperglycemia with a minimal risk of hypoglycemia. This favorable profile is attributed to a unique glucose-dependent mechanism of action centered on the pancreatic β-cell. This compound modulates the ATP-sensitive potassium (K-ATP) channel in a manner that is highly sensitive to ambient glucose concentrations, promoting insulin secretion primarily during hyperglycemic states. This guide provides an in-depth examination of the molecular pharmacology of this compound, detailing its interaction with the sulfonylurea receptor 1 (SUR1) subunit of the K-ATP channel, the signaling cascade leading to insulin exocytosis, and the experimental methodologies used to elucidate this mechanism.

Introduction

This compound belongs to the meglitinide (B1211023) class of oral hypoglycemic agents. Unlike sulfonylureas, which have a longer duration of action, this compound is characterized by a rapid onset and short half-life, making it particularly effective at mimicking the physiological early-phase insulin release that is often impaired in type 2 diabetes.[1][2] This restoration of early insulin secretion is crucial for controlling postprandial glucose excursions.[3] The core of this compound's distinctiveness lies in its glucose-sensitive action; its potency as an insulin secretagogue is significantly enhanced at elevated glucose levels, which in turn reduces the risk of hypoglycemia during fasting periods.[4][5] This document will explore the fundamental mechanisms that confer these unique pharmacodynamic properties.

The Pancreatic β-Cell K-ATP Channel: The Molecular Target

The primary molecular target of this compound is the ATP-sensitive potassium (K-ATP) channel on the plasma membrane of pancreatic β-cells.[6] This channel is a hetero-octameric complex composed of four inwardly rectifying potassium channel (Kir6.2) subunits forming the pore, and four regulatory sulfonylurea receptor 1 (SUR1) subunits.[7] The K-ATP channel acts as a crucial link between the cell's metabolic state and its electrical excitability.

Under fasting (low glucose) conditions, intracellular ATP levels are low, and the K-ATP channels remain open. The resulting efflux of potassium ions (K+) maintains a hyperpolarized state of the cell membrane, preventing the opening of voltage-gated calcium channels and thereby inhibiting insulin secretion.

Following a meal, glucose is transported into the β-cell by the GLUT2 transporter and metabolized, leading to a rise in the intracellular ATP/ADP ratio.[7] ATP binds to the Kir6.2 subunit, inducing a conformational change that closes the channel. This compound and sulfonylureas bypass this metabolic step by directly binding to the SUR1 subunit to induce channel closure.[1]

This compound's Core Mechanism of Action

This compound stimulates insulin secretion through a precise sequence of events initiated by its binding to the SUR1 subunit of the K-ATP channel.[1][6]

Binding Kinetics and Glucose Dependency

This compound binds competitively to the sulfonylurea binding site on the SUR1 subunit.[8][9] However, its binding characteristics are distinct from those of traditional sulfonylureas and even other meglitinides like repaglinide (B1680517). This compound exhibits rapid association and extremely rapid dissociation from the SUR1 receptor, with an estimated half-life of dissociation of approximately one second.[6][8] This "fast on-fast off" kinetic profile is fundamental to its short duration of action.[6][10]

Crucially, the potency of this compound is highly dependent on the ambient glucose concentration. Studies have shown that as glucose levels rise, the concentration of this compound required to elicit a half-maximal insulin secretory response (EC50) decreases significantly. This glucose-sensitizing property means that this compound is much more effective at stimulating insulin release when it is most needed—during post-meal hyperglycemia.

Signaling Pathway for Insulin Exocytosis

The binding of this compound to SUR1 triggers the closure of the associated Kir6.2 pore, inhibiting K+ efflux. This reduction in potassium permeability leads to the depolarization of the β-cell membrane. The change in membrane potential activates voltage-dependent calcium channels (VDCCs), resulting in a rapid influx of extracellular calcium (Ca2+).[6] The subsequent rise in intracellular Ca2+ concentration is the primary trigger for the exocytosis of insulin-containing granules, releasing insulin into the bloodstream.[1][7]

Quantitative Analysis of this compound's Effects

The glucose-dependent and kinetic properties of this compound have been quantified through various in vitro experiments. The following tables summarize key data comparing this compound to other insulin secretagogues.

Table 1: Glucose-Dependent Insulinotropic Effect of this compound

| Glucose Concentration | This compound EC50 for Insulin Secretion | Fold Change in Potency (from 3 mM) |

|---|---|---|

| 3 mM | 14 µM | 1x |

| 8 mM | ~2.3 µM | 6x |

| 16 mM | ~0.88 µM | 16x |

Data derived from studies on isolated rat islets.[4][11][12]

Table 2: Comparative Inhibition of K-ATP Channels and SUR1 Binding

| Compound | IC50 for K-ATP Channel Inhibition (5 mM Glucose) | IC50 for [3H]glibenclamide Displacement (SUR1 binding) |

|---|---|---|

| This compound | 7.4 µM | 8 µM |

| Glibenclamide | 16.6 nM | - |

| Repaglinide | 5.0 nM | 1.6 µM |

| Mitiglinide | 100 nM | 280 nM |

IC50 values represent the concentration required for 50% inhibition. Data compiled from patch-clamp and radioligand binding studies.[13][14]

Table 3: Kinetic Properties of K-ATP Channel Blockade

| Compound | Onset of Inhibition | Reversal of Inhibition (Off-Rate) |

|---|---|---|

| This compound | Rapid (Comparable to Glibenclamide) | Very Rapid (5x faster than Repaglinide) |

| Glibenclamide | Rapid | Slow |

| Repaglinide | Slower than this compound | Slow |

| Glimepiride | 5x slower than this compound | 2x slower than this compound |

Qualitative and quantitative comparisons from electrophysiological studies.[1][10][13]

Key Experimental Methodologies

The elucidation of this compound's mechanism relies on specialized in vitro techniques that allow for the precise measurement of ion channel activity and hormone secretion.

Patch-Clamp Electrophysiology

Patch-clamp techniques are used to directly measure the activity of K-ATP channels in isolated β-cells.[4]

-

Objective: To quantify the inhibitory effect of this compound on K-ATP channel currents and to study the kinetics of this interaction.

-

Protocol Outline:

-

Cell Preparation: Pancreatic islets are isolated from animal models (e.g., rats) by collagenase digestion and purified. Islets are then dispersed into single β-cells and cultured for a short period (1-4 days).[15]

-

Recording Configuration: The whole-cell or inside-out patch-clamp configuration is established. In the whole-cell configuration, the pipette has low-resistance electrical access to the entire cell, allowing for the measurement of the total K-ATP current.[2][16] The inside-out configuration allows for the direct application of substances like ATP to the intracellular face of the channel.[7]

-

Solutions:

-

Pipette (Intracellular) Solution (mM): 125 Cs-glutamate, 10 CsCl, 10 NaCl, 1 MgCl2, 0.05 EGTA, 5 HEPES, 3 Mg-ATP (pH 7.15 with CsOH).[15] ATP is included to mimic physiological conditions.

-

Bath (Extracellular) Solution (mM): 118 NaCl, 5.6 KCl, 1.2 MgCl2, 2.6 CaCl2, 5 HEPES, and varying concentrations of glucose (e.g., 1, 5, or 10 mM) (pH 7.4 with NaOH).[15]

-

-

Voltage-Clamp Protocol: The cell's membrane potential is held at a constant value (e.g., -70 mV). Voltage ramps (e.g., from -120 mV to +40 mV) are applied to elicit currents across the physiological voltage range.[2]

-

Data Acquisition: K-ATP currents are often first activated using a channel opener like diazoxide. Then, various concentrations of this compound are perfused into the bath to measure the dose-dependent inhibition of the current.[13]

-

Islet Perifusion for Dynamic Insulin Secretion

Islet perifusion is a dynamic assay that measures insulin secretion from intact islets in real-time in response to various stimuli.[14]

-

Objective: To characterize the dose-response and glucose-dependency of this compound-stimulated insulin secretion.

-

Protocol Outline:

-

Islet Isolation: Pancreatic islets are isolated and purified as described above. They are then cultured overnight to allow for recovery.[17][18]

-

Perifusion System Setup: A number of islets (e.g., 100-200) are placed in a small chamber through which a buffer solution is continuously pumped at a constant flow rate (e.g., 100 µL/min).[19][20] The entire system is maintained at 37°C.

-

Perifusion Buffer: A Krebs-Ringer Bicarbonate (KRB) buffer is typically used, supplemented with bovine serum albumin (BSA) and various concentrations of glucose and test compounds. A typical buffer contains (in mM): 125 NaCl, 5.9 KCl, 1.28 CaCl2, 1.2 MgCl2, and 25 HEPES.[20][21]

-

Experimental Sequence:

-

Equilibration: Islets are first perifused with a low-glucose (e.g., 1-3 mM) buffer for a stabilization period (e.g., 60 minutes).[19][20]

-

Stimulation: The perifusion solution is switched to one containing a high concentration of glucose (e.g., 16.7 mM) with or without this compound.[14] A typical sequence might involve: low glucose -> high glucose -> low glucose -> high glucose + this compound.

-

Fraction Collection: The outflow from the chamber (perifusate) is collected in fractions at regular intervals (e.g., every 1-3 minutes).[20]

-

-

Insulin Measurement: The concentration of insulin in each collected fraction is measured using an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA). The results are plotted over time to visualize the dynamics of insulin secretion.

-

Conclusion

This compound's therapeutic profile is a direct consequence of its molecular interactions at the pancreatic β-cell K-ATP channel. Its action is distinguished by three key features: a rapid-on/rapid-off binding kinetic, competitive binding to the SUR1 subunit, and a pronounced potentiation of its inhibitory effect by elevated glucose concentrations. These characteristics allow this compound to selectively enhance mealtime insulin secretion, closely mimicking the natural physiological response and thereby minimizing the risk of interprandial hypoglycemia. The experimental protocols detailed herein, particularly patch-clamp electrophysiology and islet perifusion, are fundamental tools for the continued investigation and development of next-generation insulin secretagogues that aim to replicate this glucose-sensitive mechanism.

References

- 1. The mechanisms underlying the unique pharmacodynamics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Rapid and short-acting mealtime insulin secretion with this compound controls both prandial and mean glycemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Interaction of this compound with K(ATP) channel in beta-cells underlies its unique insulinotropic action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Automated patch clamp analysis of heterologously expressed Kir6.2/SUR1 and Kir6.1/SUR2B KATP currents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound: A structurally novel, short-acting, hypoglycemic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Stabilization of the Activity of ATP-sensitive Potassium Channels by Ion Pairs Formed between Adjacent Kir6.2 Subunits - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Redirecting [linkinghub.elsevier.com]

- 9. Pancreatic beta-cell K(ATP) channel activity and membrane-binding studies with this compound: A comparison with sulfonylureas and repaglinide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. discovery.researcher.life [discovery.researcher.life]

- 11. Acute and long-term effects of this compound on insulin secretory pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Automated patch clamp analysis of heterologously expressed Kir6.2/SUR1 and Kir6.1/SUR2B KATP currents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. What is the mechanism of this compound? [synapse.patsnap.com]

- 14. Detailed protocol for evaluation of dynamic perifusion of human islets to assess β-cell function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. hpap.pmacs.upenn.edu [hpap.pmacs.upenn.edu]

- 16. Voltage-gated and resting membrane currents recorded from B-cells in intact mouse pancreatic islets - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Mouse Pancreatic Islet Isolation [protocols.io]

- 18. Dynamic Glucose-Stimulated Insulin Secretion using Biorep Perifusion Machine (ver peri4.2) - Human or Mouse... [protocols.io]

- 19. Detailed protocol for evaluation of dynamic perifusion of human islets to assess β-cell function - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers | Concentration-Dependency and Time Profile of Insulin Secretion: Dynamic Perifusion Studies With Human and Murine Islets [frontiersin.org]

- 21. himedialabs.com [himedialabs.com]

The Pharmacological Profile of Nateglinide and Its Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nateglinide is a rapid-acting oral hypoglycemic agent belonging to the meglitinide (B1211023) class of drugs. It is indicated for the management of type 2 diabetes mellitus, particularly for controlling postprandial hyperglycemia. This technical guide provides a comprehensive overview of the pharmacological profile of this compound and its metabolites, including its mechanism of action, pharmacokinetics, pharmacodynamics, and metabolic pathways. Detailed experimental protocols for key assays and structured data summaries are presented to support further research and development in this area.

Introduction

This compound, chemically known as (-)-N-[(trans-4-isopropylcyclohexane)carbonyl]-D-phenylalanine, is structurally distinct from sulfonylureas and targets the early phase of insulin (B600854) release in response to a meal.[1] Its rapid onset and short duration of action mimic the physiological insulin secretion pattern, which helps to control mealtime glucose excursions with a reduced risk of sustained hyperinsulinemia and subsequent hypoglycemia compared to longer-acting insulin secretagogues.[1][2] This document outlines the core pharmacological characteristics of this compound and its metabolites, providing a technical resource for the scientific community.

Mechanism of Action

This compound exerts its glucose-lowering effect by stimulating insulin secretion from pancreatic β-cells.[3] This action is dependent on the presence of functioning β-cells. The signaling pathway is initiated by the binding of this compound to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (KATP) channels on the β-cell membrane.[1] This binding leads to the closure of these channels, causing membrane depolarization. The change in membrane potential activates voltage-gated calcium channels, leading to an influx of extracellular calcium. The subsequent rise in intracellular calcium concentration triggers the exocytosis of insulin-containing granules.[3] A key feature of this compound's action is its glucose dependency; the extent of insulin release is greater at higher glucose concentrations and diminishes at lower glucose levels, which contributes to its favorable safety profile regarding hypoglycemia.[4]

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by rapid absorption and elimination.

Absorption

Following oral administration, this compound is rapidly absorbed, with peak plasma concentrations (Cmax) typically reached within one hour.[5] The absolute bioavailability is approximately 73%.[5] Administration 1 to 30 minutes before a meal is recommended to ensure optimal efficacy in controlling postprandial glucose levels.[2]

Distribution

This compound is highly bound to plasma proteins (approximately 98%), primarily albumin.

Metabolism

This compound undergoes extensive metabolism, predominantly in the liver by cytochrome P450 (CYP) enzymes.[3] In vitro studies have shown that CYP2C9 is the major metabolizing enzyme (approximately 70%), with CYP3A4 contributing to a lesser extent (approximately 30%).[3][6] The primary metabolic pathway is the hydroxylation of the isopropyl group.[5]

Several metabolites have been identified, with the main ones being:

-

M1: The major metabolite, formed by hydroxylation at the methine carbon of the isopropyl group. It is significantly less potent than the parent compound.[3]

-

Isoprene metabolite (M7): A minor metabolite that possesses pharmacological activity similar to this compound. However, due to its low abundance (<7% of the administered dose), its contribution to the overall therapeutic effect is minimal.[3]

-

Other metabolites include diastereoisomers of monohydroxylated this compound and diol-containing isomers.[5]

Excretion

This compound and its metabolites are rapidly and almost completely eliminated, primarily through the kidneys.[2] Approximately 84-87% of an administered dose is excreted in the urine, with about 16% as unchanged this compound.[5] The elimination half-life is short, around 1.5 to 1.7 hours.[5]

Quantitative Pharmacological Data

The following tables summarize key quantitative data for this compound.

Table 1: Pharmacokinetic Parameters of this compound in Healthy Subjects

| Parameter | Value | Reference |

| Time to Peak Plasma Concentration (Tmax) | ~1 hour | [5] |

| Absolute Bioavailability | ~73% | [5] |

| Plasma Protein Binding | ~98% | |

| Elimination Half-life (t1/2) | 1.5 - 1.7 hours | [5] |

| Plasma Clearance | 7.4 L/h | [5] |

| Major Metabolizing Enzymes | CYP2C9 (70%), CYP3A4 (30%) | [3][6] |

| Primary Route of Excretion | Urine (~84-87%) | [5] |

| Unchanged Drug in Urine | ~16% | [5] |

Table 2: Clinical Efficacy of this compound (24-week studies)

| Treatment | Baseline HbA1c (%) | Change in HbA1c (%) | Reference |

| This compound Monotherapy (120 mg TID) | ~8.0 | -0.5 to -0.8 | |

| This compound (60 mg TID) + Metformin | ~7.6 | -0.4 (placebo-corrected) | |

| This compound (120 mg TID) + Metformin | ~7.6 | -0.6 (placebo-corrected) | |

| This compound (120 mg TID) + Metformin (Initial Combination) | ~8.5 | -1.4 |

Detailed Experimental Protocols

In Vitro Insulin Secretion Assay

This protocol is a representative method for assessing the effect of this compound on glucose-stimulated insulin secretion (GSIS) using a rat insulinoma cell line (INS-1E).

-

Cell Culture: INS-1E cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 10 mM HEPES, 2 mM L-glutamine, 1 mM sodium pyruvate, and 50 µM 2-mercaptoethanol.

-

Assay Procedure:

-

Seed INS-1E cells in 24-well plates and grow to 80-90% confluency.

-

Wash cells twice with Krebs-Ringer Bicarbonate HEPES (KRBH) buffer (115 mM NaCl, 5 mM KCl, 1 mM MgCl2, 1 mM CaCl2, 24 mM NaHCO3, 10 mM HEPES pH 7.4, and 0.1% BSA) containing 2.8 mM glucose.

-

Pre-incubate cells in KRBH buffer with 2.8 mM glucose for 1 hour at 37°C.

-

Aspirate the pre-incubation buffer and add KRBH buffer containing low (2.8 mM) or high (16.7 mM) glucose, with or without various concentrations of this compound.

-

Incubate for 1 hour at 37°C.

-

Collect the supernatant and centrifuge to remove any detached cells.

-

Measure the insulin concentration in the supernatant using a commercially available ELISA or radioimmunoassay (RIA) kit.

-

Normalize insulin secretion to the total protein content of the cells in each well.

-

Human Liver Microsome Metabolism Assay

This protocol outlines a typical in vitro experiment to determine the metabolic stability of this compound and identify the CYP enzymes involved.

-

Materials: Pooled human liver microsomes (HLMs), NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), phosphate (B84403) buffer (pH 7.4), and specific CYP inhibitors (e.g., sulfaphenazole (B1682705) for CYP2C9, ketoconazole (B1673606) for CYP3A4).

-

Assay Procedure:

-

Prepare an incubation mixture containing HLMs (0.5 mg/mL protein), phosphate buffer, and this compound (e.g., 1 µM).

-

For inhibitor studies, pre-incubate the above mixture with a specific CYP inhibitor for 10 minutes at 37°C.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate at 37°C with gentle shaking.

-

Collect aliquots at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

-

Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Centrifuge to precipitate the proteins.

-

Analyze the supernatant for the remaining this compound and the formation of its metabolites using a validated LC-MS/MS method.

-

Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

-

Human Pharmacokinetic Study Protocol

This section describes a representative design for a single-dose, open-label, crossover study to evaluate the pharmacokinetics of oral this compound in healthy volunteers.

-

Study Design:

-

Subjects receive a single oral dose of this compound (e.g., 120 mg) after an overnight fast.

-

A standardized meal is provided 10 minutes after drug administration.

-

A washout period of at least 48 hours separates the dosing periods in a crossover design.[7]

-

-

Blood Sampling:

-

Serial blood samples are collected in heparinized tubes at pre-dose (0 hours) and at multiple time points post-dose (e.g., 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, and 12 hours).

-

Plasma is separated by centrifugation and stored at -20°C or below until analysis.

-

-

Analytical Method (HPLC-UV):

-

Sample Preparation: Plasma samples (e.g., 50 µL) are deproteinized by adding a precipitating agent like acetonitrile (B52724), followed by vortexing and centrifugation.[8]

-

Chromatography:

-

Column: C18 reversed-phase column.

-

Mobile Phase: Isocratic mixture of acetonitrile and phosphate buffer.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 210 nm.[8]

-

-

Quantification: this compound concentration is determined by comparing the peak area of the analyte to that of an internal standard against a calibration curve.

-

-

Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), t1/2, and clearance.

Conclusion

This compound possesses a distinct pharmacological profile characterized by a rapid, short-acting, and glucose-dependent stimulation of insulin secretion. Its pharmacokinetic properties of rapid absorption and elimination, coupled with its primary metabolism by CYP2C9 and CYP3A4, contribute to its efficacy in managing postprandial hyperglycemia with a low risk of hypoglycemia. This technical guide provides a consolidated resource of its pharmacological properties, quantitative data, and representative experimental protocols to aid researchers and drug development professionals in their ongoing work with this important therapeutic agent.

References

- 1. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - HK [thermofisher.com]

- 2. Clinical pharmacokinetics of this compound: a rapidly-absorbed, short-acting insulinotropic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ClinPGx [clinpgx.org]

- 4. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 5. Pharmacokinetics and metabolism of this compound in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ClinPGx [clinpgx.org]

- 7. Mealtime glucose regulation with this compound in healthy volunteers: comparison with repaglinide and placebo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Rapid and simple method for the analysis of this compound in human plasma using HPLC analysis with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]

Nateglinide's Impact on Glucagon-Like Peptide-1 (GLP-1) Release: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals